molecular formula C10H15NO2 B2481446 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid CAS No. 53623-79-3

4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid

Cat. No.: B2481446
CAS No.: 53623-79-3
M. Wt: 181.235
InChI Key: CCIUIWFXXDCCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid (CAS 53623-79-3) is a high-purity chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is supplied for research and development purposes, particularly in the field of pharmaceutical chemistry and medicinal science. The compound features a pyrrole moiety, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The pyrrole ring is an integral structural component found in numerous biologically active natural products and synthetic pharmaceuticals, with documented activities including antibacterial, antifungal, antiviral, and anticancer properties . This makes this compound a valuable building block for the synthesis of more complex molecules and for probing new biological pathways. Please note that this product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Always consult the safety data sheet (SDS) and wear appropriate personal protective equipment while handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pyrrol-1-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIUIWFXXDCCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid and Its Derivatives

Established Synthetic Pathways to Pyrrole-Substituted Carboxylic Acids

The construction of the pyrrole (B145914) ring onto a carboxylic acid framework is a key challenge in the synthesis of the target molecule. Several established methods have been successfully employed for this purpose.

Paal-Knorr Cyclization Approaches for Pyrrole Core Formation

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to form the pyrrole ring. organic-chemistry.orgrgmcet.edu.in This method is highly versatile for creating substituted pyrroles. uctm.edu The reaction mechanism involves the amine attacking the two carbonyl groups sequentially to form a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. uctm.edu

While the traditional Paal-Knorr reaction often requires harsh conditions, such as prolonged heating in acid, numerous modifications have been developed to improve its efficiency and substrate scope. rgmcet.edu.in These include the use of milder Lewis acids, such as iodine, which can activate the dicarbonyl compound towards nucleophilic attack by the amine. researchgate.net Microwave-assisted Paal-Knorr reactions have also been shown to significantly reduce reaction times and improve yields. organic-chemistry.org Furthermore, greener approaches utilizing mechanochemical activation with a biosourced organic acid like citric acid have been developed, offering a solventless and rapid synthesis of N-substituted pyrroles.

A notable application of this reaction is in the synthesis of complex pyrrole-containing molecules. For instance, a multi-step solution-phase synthesis of a library of tricyclic pyrrole-2-carboxamides utilized a microwave-assisted Paal-Knorr reaction as a key step. organic-chemistry.orgresearchgate.net In this sequence, 1,4-diketones were reacted with various primary amines to introduce diversity into the final products. organic-chemistry.org

Catalyst/Condition Amine Source Key Features Reference
Acetic AcidPrimary AmineTraditional method, accelerates the reaction. organic-chemistry.org
Iodine (catalytic)Esters of α-amino acidsMild conditions, high yields of chiral pyrroles. researchgate.net
Microwave IrradiationPrimary AminesReduced reaction times, improved yields. organic-chemistry.org
Citric Acid (mechanochemical)Primary AminesSolvent-free, rapid, green methodology.
Iron(III) Chloride (in water)Amines and SulfonamidesMild, economical, and environmentally friendly. organic-chemistry.org

Intramolecular Cyclocondensation Routes from Amino Acid-Derived Enamines

Intramolecular cyclocondensation reactions provide an elegant pathway to pyrrole-substituted carboxylic acids, often starting from readily available amino acids. These methods typically involve the formation of an enamine intermediate derived from an amino acid, which then undergoes a cyclization and subsequent aromatization to form the pyrrole ring.

One such approach is a tandem enamine formation-Michael addition-intramolecular cyclization sequence. researchgate.netrsc.org This catalyst-free, three-component reaction between a primary amine, a 1,3-dicarbonyl compound, and a Michael acceptor can afford highly substituted pyrroles in excellent yields. researchgate.net The reaction proceeds through the initial formation of an enamine from the primary amine and the 1,3-dicarbonyl compound. This enamine then acts as a nucleophile in a Michael addition to the acceptor, followed by an intramolecular cyclization and dehydration to furnish the pyrrole ring. rsc.org

Another powerful strategy involves the use of microwave-assisted tandem hydroamination and oxidative cyclization of natural amino acids with reagents like diethyl acetylenedicarboxylate. mdpi.com This method allows for the direct conversion of amino acids into functionalized pyrrole derivatives in short reaction times and high yields, with copper oxide often used as a catalyst. mdpi.com The proposed mechanism involves the initial Michael addition of the amino acid's amino group to the acetylene (B1199291) dicarboxylate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic pyrrole ring.

Advanced Strategies for Pyrrole Ring Construction

Beyond the classical methods, a range of advanced synthetic strategies have been developed for the construction of the pyrrole ring, offering improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Syntheses: Transition metals, such as rhodium, palladium, and gold, have been extensively used to catalyze the synthesis of pyrroles. rsc.org Rhodium-catalyzed C-H activation of enamines followed by intermolecular coupling with unactivated alkynes represents a conceptually novel approach to pyrrole synthesis. rgmcet.edu.in Transition metal-catalyzed reactions of dienyl azides also provide an efficient and mild route to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles. acs.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. nih.gov Several MCRs have been developed for the synthesis of highly functionalized pyrroles. mdpi.comnih.gov For example, a four-component reaction of two primary amines, diketene, and nitrostyrene (B7858105) can produce pyrrole-3-carboxamide derivatives in high yields under neutral conditions. mdpi.com

Reaction Type Key Reactants Catalyst/Conditions Reference
Rh-catalyzed C-H activationEnamines, AlkynesRhodium catalyst, oxidative conditions rgmcet.edu.in
Zn- or Rh-catalyzed cyclizationDienyl azidesZnI₂ or Rh₂(O₂CC₃F₇)₄ acs.org
Four-component reactionPrimary amines, Diketene, NitrostyyreneNeutral, catalyst-free mdpi.com
Four-component reactionAmines, Dialkyl acetylenedicarboxylate, ArylglyoxalsIodine (catalytic) nih.gov

Stereoselective Synthesis of Chiral Isomers of 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid

The stereoselective synthesis of the chiral isomers of this compound is of significant interest, as the biological activity of such molecules is often dependent on their absolute configuration. The chirality in this molecule resides at the α-carbon of the pentanoic acid chain.

A plausible and direct approach to the enantioselective synthesis of the target molecule is through the Paal-Knorr reaction using a chiral primary amine. Specifically, the reaction of a suitable 1,4-dicarbonyl precursor with an enantiomerically pure amino acid ester, such as L-leucine methyl ester, would directly install the desired stereocenter. researchgate.net This strategy has been successfully employed for the synthesis of various chiral pyrrole derivatives, where the chirality of the amino acid is transferred to the final product. researchgate.net The reaction can be catalyzed by mild Lewis acids like iodine, and generally proceeds without racemization of the chiral center. researchgate.net

Another powerful method involves the conversion of naturally occurring L-amino acids into chiral 3,4-disubstituted pyrroles. researchgate.net This methodology starts with a protected amino acid, which is converted to an aldehyde. A subsequent Horner-Wadsworth-Emmons olefination, followed by an intramolecular cyclization with tosylmethyl isocyanide (TosMIC), constructs the pyrrole ring while retaining the original stereochemistry of the amino acid precursor. researchgate.net

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. researchgate.net An appropriate chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor of the pentanoic acid chain to direct a stereoselective alkylation or other bond-forming reaction to set the desired stereocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched carboxylic acid.

Furthermore, catalytic asymmetric Paal-Knorr reactions have been developed. For instance, the use of a chiral phosphoric acid as a catalyst has enabled the atroposelective synthesis of axially chiral indolizinylpyrroles with excellent enantioselectivity. rsc.org While this example demonstrates axial chirality, it highlights the potential for developing catalytic enantioselective versions of the Paal-Knorr reaction for the synthesis of molecules with stereocenters.

Derivatization Strategies for this compound and Analogues

Further functionalization of this compound can lead to a diverse range of analogues with potentially modulated properties. These modifications can be targeted at either the pyrrole moiety or the pentanoic acid side chain.

Chemical Modifications at the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.net However, the reactivity and regioselectivity of these reactions are influenced by the N-substituent. In the case of this compound, the N-substituent is an alkyl group, which generally directs electrophilic substitution to the C2 and C5 positions of the pyrrole ring.

Common electrophilic substitution reactions that can be performed on the pyrrole ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents.

Nitration: The introduction of a nitro group can be accomplished with nitrating agents, though care must be taken due to the sensitivity of the pyrrole ring to strong acids.

Sulfonation: Sulfonation can be achieved using sulfur trioxide complexes.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring, typically at the C2 or C5 positions.

In addition to electrophilic substitution, the nitrogen atom of the pyrrole ring can be further functionalized. While the nitrogen in the target molecule is already substituted, in related N-unsubstituted pyrroles, a variety of alkyl, acyl, and sulfonyl groups can be introduced. uctm.eduorganic-chemistry.org

A comprehensive five-step synthetic route for N-substituted pyrrole-2,5-dicarboxylic acids starting from pyrrole has been reported, which showcases the versatility of derivatization at the pyrrole nitrogen. This approach allows for the introduction of various functional moieties, including aliphatic and benzylic groups, onto the pyrrole nitrogen.

Functionalization of the Pentanoic Acid Backbone

The pentanoic acid backbone of this compound offers several sites for chemical modification, allowing for the introduction of various functional groups that can modulate the molecule's properties. Key strategies include reactions at the α-carbon to the carboxyl group and transformations involving the alkyl chain.

One common approach for the functionalization of carboxylic acids is α-halogenation. The Hell-Volhard-Zelinski (HVZ) reaction, for instance, allows for the bromination of the α-carbon of carboxylic acids using reagents like phosphorus tribromide (PBr₃) and bromine (Br₂). chemistrysteps.com This α-bromo acid can then serve as a versatile intermediate for the introduction of other functional groups through nucleophilic substitution. Similarly, α-chlorination can be achieved using N-chlorosuccinimide (NCS) in the presence of thionyl chloride (SOCl₂). chemistrysteps.com

Another potential avenue for functionalization is the hydroxylation of the alkyl chain. While direct C-H hydroxylation of unactivated alkanes can be challenging, various catalytic systems involving metalloporphyrins or other transition metal complexes have been developed for such transformations. mdpi.com These reactions often proceed via a radical mechanism and can exhibit some degree of regioselectivity depending on the catalyst and directing groups. mdpi.com For instance, the oxidation of alkyl chains can be directed to specific positions by nearby functional groups. mdpi.com

The following table summarizes potential functionalization reactions on the pentanoic acid backbone:

Reaction TypeReagents and ConditionsPotential Product
α-BrominationPBr₃, Br₂2-bromo-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid
α-ChlorinationNCS, SOCl₂2-chloro-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid
C-H HydroxylationMetal catalysts (e.g., Fe, Mn complexes), Oxidant (e.g., H₂O₂)Hydroxylated derivatives of this compound

It is important to note that the presence of the pyrrole ring may influence the reactivity and selectivity of these reactions, and optimization of reaction conditions would be necessary for specific applications.

Formation of Complex Conjugates and Amides

The carboxylic acid moiety of this compound is a primary handle for the synthesis of a wide array of derivatives, particularly amides and complex conjugates. These transformations are crucial for building more complex molecular architectures and for linking the core structure to other chemical entities, such as amino acids, peptides, or other bioactive molecules.

Amide Bond Formation:

The formation of amides from this compound and a primary or secondary amine is a common and versatile reaction. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of coupling reagents are employed for this purpose, each with its own advantages in terms of reaction efficiency, suppression of side reactions, and preservation of stereochemistry if chiral amines are used. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. luxembourg-bio.comfishersci.co.uk Phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. luxembourg-bio.com The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) being frequently used. fishersci.co.uknsf.gov

The following table provides examples of synthesized amide derivatives from pyrrole-2-carboxylic acid analogues:

Pyrrole Carboxylic AcidAmineCoupling Reagent/ConditionsProduct
4-bromo-1H-pyrrole-2-carboxylic acidVarious aminesBoc protection, Pd-catalyzed couplingAryl-substituted pyrrole-2-carboxamides nih.gov
Pyrrole-2-carboxylic acidβ-alanine methyl ester2-trichloroacetylpyrrole3-(Pyrrole-2′-carboxamido)propanoic acid researchgate.net
4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid4-isopropoxybenzo[d]thiazole-6-carboxylic acid tert-butyl esterOxalyl chloride, then amine2-(4-Fluoro-5-methyl-1H-pyrrole-2-carboxamido)-4-isopropoxybenzo[d]thiazole-6-carboxylic acid nih.gov

Formation of Complex Conjugates:

Beyond simple amides, this compound can be conjugated to more complex molecules, such as amino acids and peptides, to create novel hybrid structures. mdpi.com The synthesis of these conjugates generally follows the principles of amide bond formation, utilizing standard peptide coupling protocols.

For instance, the conjugation of pyrrole-containing moieties to peptides can be achieved through solid-phase peptide synthesis (SPPS), where the pyrrole carboxylic acid is coupled to the N-terminus of a resin-bound peptide. nih.gov Alternatively, solution-phase synthesis can be employed, particularly for smaller conjugates. researchgate.netnih.gov The synthesis of amino acid conjugates with pyrrolidine (B122466) and piperidine (B6355638) carboxylic acids has also been reported, highlighting the broad applicability of these methods to related heterocyclic systems. nih.gov

These conjugation strategies allow for the combination of the structural features of the pyrrole-pentanoic acid scaffold with the diverse functionalities of amino acids and peptides, leading to the creation of molecules with potentially unique properties and biological activities.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

No mass spectra, fragmentation patterns, or high-resolution mass data for the precise determination of the molecular formula are publicly accessible.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

No IR or Raman spectra are available to identify the characteristic vibrational modes of the functional groups present in the molecule.

The absence of this critical data precludes the creation of the requested detailed research findings and data tables. While the synthesis of 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid may be chemically feasible, it appears that its synthesis and subsequent spectroscopic characterization have not been reported in the accessible scientific literature. Therefore, a comprehensive and scientifically accurate article focusing solely on this compound, as per the user's instructions, cannot be generated at this time.

X-ray Crystallography for Solid-State Conformation and Crystal Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unequivocal evidence of its molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
Density (calculated) (g/cm³)1.198
Hydrogen Bond (D-H···A)O-H···O, N-H···O

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Orientation Characteristics

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed on nanostructured metal surfaces. rsc.org It can provide detailed information about the adsorption mechanism and orientation of this compound on a plasmonic substrate, such as silver or gold nanoparticles. researchgate.net

The SERS spectrum of the title compound is expected to be dominated by vibrations of the moieties that are in close proximity to the metal surface. The enhancement of the Raman signal is greatest for the parts of the molecule that are either chemically bonded to the surface or are within the strong electromagnetic field generated by the surface plasmons.

Two primary modes of interaction with a silver or gold surface are plausible for this compound:

Interaction via the Carboxylic Acid Group: The carboxylate group can chemisorb onto the metal surface, leading to a significant enhancement of the symmetric and asymmetric COO⁻ stretching vibrations. The orientation of the molecule would likely be with the pentanoic acid chain perpendicular to the surface.

Interaction via the Pyrrole (B145914) Ring: The π-system of the pyrrole ring can interact with the metal surface. In this case, the in-plane and out-of-plane ring vibrations would be strongly enhanced. The molecule would likely adopt a more parallel orientation with respect to the surface.

By analyzing the relative enhancement of the characteristic Raman bands of the pyrrole ring versus the carboxylic acid group, the preferred orientation of the molecule on the surface can be deduced. A table of expected SERS active vibrational modes is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance in SERS
Pyrrole ring C-H stretch3100-3150Enhancement indicates proximity of the ring to the surface.
Carboxylic acid O-H stretch2500-3300 (broad)Disappearance or shift upon deprotonation and binding to the surface.
C=O stretch (Carboxylic Acid)1700-1725Shift and enhancement upon interaction with the surface.
Pyrrole ring C=C stretch1500-1600Strong enhancement if the ring is parallel or tilted towards the surface.
Carboxylate symmetric stretch1300-1400Strong enhancement upon chemisorption of the deprotonated carboxylic acid.
Pyrrole ring breathing~1000Enhancement provides information on the interaction of the π-system with the surface.

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, TLC, GC)

Chromatographic techniques are indispensable for the assessment of purity and the separation of isomers of this compound. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) each offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most probable method for the purity assessment of this compound. A C18 or C8 stationary phase would be suitable, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (such as formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.comsielc.compensoft.net Detection can be achieved using a UV detector, likely at a wavelength where the pyrrole ring exhibits strong absorbance (around 220-240 nm). This method would be effective in separating the target compound from non-polar and more polar impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessment. A silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents would be adjusted to achieve an optimal retention factor (Rf) for the compound. Visualization can be achieved using a UV lamp or by staining with a suitable reagent like potassium permanganate.

Gas Chromatography (GC)

For GC analysis, the carboxylic acid group of this compound would likely need to be derivatized to a more volatile ester (e.g., a methyl or ethyl ester) to prevent peak tailing and improve thermal stability. A polar capillary column (e.g., a wax-based column) would be suitable for the separation. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would provide high-resolution separation and definitive identification of impurities.

The following table summarizes the potential chromatographic conditions for the analysis of this compound.

TechniqueStationary PhaseMobile Phase/Carrier GasDetectorApplication
HPLCC18 (Octadecylsilane)Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)UV (225 nm)Purity assessment, quantification
TLCSilica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3 v/v)UV/StainReaction monitoring, qualitative purity
GC (after derivatization)DB-WAX (Polyethylene glycol)HeliumFID/MSImpurity profiling, isomer separation

Computational and Theoretical Investigations of 4 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid, DFT calculations would be performed to optimize its molecular geometry and to analyze its frontier molecular orbitals (FMOs).

The key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comwuxibiology.com

DFT calculations provide valuable insights into global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which are derived from the HOMO and LUMO energies. irjweb.com These parameters help in understanding the molecule's behavior in chemical reactions. For instance, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.netnih.gov In a typical analysis of a pyrrole (B145914) derivative, the nitrogen atom and oxygen atoms of the carboxylic acid would likely be identified as electron-rich sites.

Illustrative Data for DFT Analysis: The following table represents the type of data that would be generated from a DFT analysis of this compound, based on typical values for similar heterocyclic carboxylic acids.

ParameterEnergy (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and stability. mdpi.com
DescriptorCalculated Value (eV)Formula
Ionization Potential (I)6.5-EHOMO
Electron Affinity (A)1.2-ELUMO
Chemical Hardness (η)2.65(I - A) / 2
Electronegativity (χ)3.85(I + A) / 2

Conformational Analysis and Molecular Dynamics (MD) Simulations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, particularly in the pentanoic acid chain and at the junction with the pyrrole ring, allowing it to adopt multiple conformations. Initial analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify stable, low-energy conformers. longdom.org

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of the molecule over time, typically in a simulated aqueous environment to mimic physiological conditions. nih.gov An MD simulation would reveal how the molecule's conformation changes, the stability of different conformers, and the nature of its interactions with solvent molecules. mdpi.com Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and Solvent Accessible Surface Area (SASA) to quantify exposure to the solvent. nih.gov These simulations are vital for understanding how the molecule might behave before binding to a biological target. nih.gov

Molecular Docking Studies for Predictive Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. impactfactor.org For this compound, this process would involve docking the molecule into the active sites of various potential protein targets to identify plausible interactions. The process generates a "docking score," an energy value that estimates the binding affinity, with more negative scores typically indicating a more favorable interaction. impactfactor.org

Studies on similar pyrrole-based compounds have successfully used molecular docking to predict interactions with enzymes like enoyl-ACP reductase, dihydrofolate reductase (DHFR), and cyclooxygenase-2 (COX-2). mdpi.com The analysis of the docked pose would reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com For this compound, the carboxylic acid group would be expected to form key hydrogen bonds, while the pyrrole ring and the isobutyl group would likely engage in hydrophobic or van der Waals interactions.

Illustrative Molecular Docking Results: This table shows hypothetical docking scores of this compound against potential enzyme targets, demonstrating how results would be presented.

Protein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355Hydrogen Bond, Salt Bridge
Val523, Leu352Hydrophobic Interaction
Enoyl-ACP Reductase-7.9Tyr158, NAD+Hydrogen Bond
Met159, Pro193Hydrophobic Interaction
Dihydrofolate Reductase-7.2Ile7, Arg57Hydrogen Bond
Phe34, Leu54Hydrophobic & Pi-Alkyl

Quantification of Protein-Ligand Interactions and Binding Energy Predictions

While molecular docking provides a rapid estimate of binding affinity, more rigorous methods are needed to accurately quantify protein-ligand interactions. Binding free energy calculations provide a more precise prediction of the stability of the protein-ligand complex. The total Gibbs free energy of binding (ΔG) is the determinant of complex stability and can be calculated using computational approaches. nih.gov

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from MD simulations of the protein-ligand complex. These methods calculate the binding free energy by summing contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. Advanced techniques such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) offer even higher accuracy, although they are more computationally intensive. chemrxiv.org A negative ΔG value indicates a spontaneous binding process. nih.gov

Theoretical Analysis of Reaction Mechanisms and Pathways for this compound

Theoretical analysis can be employed to investigate the potential chemical reactions and metabolic pathways involving this compound. Using DFT, it is possible to map the potential energy surface for a proposed reaction, identifying transition states (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. A lower activation energy implies a faster reaction rate.

Chemical Transformations and Reactivity of 4 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid moiety is a primary site for chemical modification of 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid. Standard transformations of carboxylic acids, including esterification, amide bond formation, and reduction to the corresponding alcohol, are all applicable to this compound.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.commdpi.com The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

For example, the reaction with methanol (B129727) in the presence of sulfuric acid would yield methyl 4-methyl-2-(1H-pyrrol-1-yl)pentanoate.

Reaction: this compound + Methanol ⇌ Methyl 4-methyl-2-(1H-pyrrol-1-yl)pentanoate + Water

Catalyst: H₂SO₄ or other strong acids. mdpi.com

Conditions: Refluxing the alcohol.

Alternative esterification methods that proceed under milder conditions can also be employed. These include the use of coupling agents or the reaction of the corresponding carboxylate salt with an alkyl halide. msu.edu

Method Reagents Typical Conditions Product Example
Fischer-Speier EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Heat/RefluxEthyl 4-methyl-2-(1H-pyrrol-1-yl)pentanoate
Alkylation of CarboxylateAlkyl Halide (e.g., Ethyl Iodide), Base (e.g., K₂CO₃)Room Temperature, DMFEthyl 4-methyl-2-(1H-pyrrol-1-yl)pentanoate
DiazomethaneCH₂N₂EtherMethyl 4-methyl-2-(1H-pyrrol-1-yl)pentanoate

Amide Bond Formation:

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is slow. libretexts.org Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. fishersci.co.uk

For instance, the reaction of this compound with ammonia (B1221849) would produce 4-methyl-2-(1H-pyrrol-1-yl)pentanamide. The use of primary or secondary amines would yield the corresponding N-substituted amides.

Amine Coupling Reagent Product
Ammonia (NH₃)EDC/HOBt4-methyl-2-(1H-pyrrol-1-yl)pentanamide
Methylamine (CH₃NH₂)DCCN-methyl-4-methyl-2-(1H-pyrrol-1-yl)pentanamide
Diethylamine ((CH₃CH₂)₂NH)HATUN,N-diethyl-4-methyl-2-(1H-pyrrol-1-yl)pentanamide

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride readily reacts with amines to form amides.

Reduction of the Carboxylic Acid:

The carboxylic acid group can be reduced to a primary alcohol, yielding (S)-4-methyl-2-(1H-pyrrol-1-yl)pentan-1-ol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, which reduces the carboxylic acid to the corresponding alcohol. libretexts.orgyoutube.com Borane (BH₃) complexes, such as BH₃-THF, are also effective and can offer greater selectivity in the presence of other reducible functional groups. libretexts.org

Reducing Agent Solvent Product
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(S)-4-methyl-2-(1H-pyrrol-1-yl)pentan-1-ol
Borane-Tetrahydrofuran (BH₃-THF)Tetrahydrofuran (THF)(S)-4-methyl-2-(1H-pyrrol-1-yl)pentan-1-ol

It is important to note that the aldehyde is an intermediate in this reduction, but it is typically not isolated as it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. libretexts.org

Reactivity at the Pyrrole (B145914) Nitrogen Atom

While the pyrrole nitrogen in 1-substituted pyrroles is generally considered to be non-basic and non-nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system, it can still undergo certain reactions under specific conditions.

Reactions involving the deprotonation of the pyrrole N-H bond are not applicable here as the nitrogen is already substituted. However, the stability of the N-substituent bond could be a factor in its reactivity. Under harsh acidic conditions, cleavage of the N-C bond could potentially occur, although this is not a common transformation.

Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. The substituent at the 1-position influences the regioselectivity of these reactions. In the case of this compound, the N-substituent is an alkyl group, which is generally considered to be weakly activating.

Electrophilic substitution on the pyrrole ring typically occurs at the C2 (α) and C5 (α') positions, as these are the most electron-rich. Since the C2 position is blocked by the pentanoic acid side chain, electrophilic attack would be expected to occur preferentially at the C5 position, and to a lesser extent at the C3 and C4 (β) positions.

Common electrophilic substitution reactions for pyrroles include:

Nitration: Introduction of a nitro group (-NO₂) using reagents like nitric acid in acetic anhydride (B1165640).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using reagents like sulfur trioxide in pyridine.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst. However, due to the high reactivity of the pyrrole ring, milder conditions are often required.

Nucleophilic substitution on the pyrrole ring is generally difficult unless the ring is substituted with strong electron-withdrawing groups. Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution.

Stereochemical Dynamics and Racemization Pathways

This compound possesses a chiral center at the carbon atom alpha to the carboxylic acid group (C2 of the pentanoic acid chain). This means the molecule can exist as two enantiomers, (S)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid and (R)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid.

The stereochemical integrity of this chiral center is an important consideration in its chemical transformations. Racemization, the process of converting a chiral compound into a racemic mixture, can occur under certain conditions.

Pathways for racemization of α-substituted carboxylic acids typically involve the formation of an enol or enolate intermediate, which is achiral. This can be facilitated by either acidic or basic conditions.

Base-catalyzed racemization: A base can deprotonate the α-carbon, forming an enolate. Reprotonation of the enolate can occur from either face, leading to a mixture of enantiomers.

Acid-catalyzed racemization: An acid can catalyze the formation of an enol tautomer. Tautomerization back to the keto form can result in racemization.

The likelihood of racemization for this compound would depend on the specific reaction conditions. Reactions that involve strong bases or prolonged heating in acidic or basic media could potentially lead to a loss of stereochemical purity. For instance, in amide coupling reactions using carbodiimides, the formation of an O-acylisourea intermediate can be susceptible to racemization. fishersci.co.uk The addition of reagents like HOBt can help to minimize this.

Structure Activity Relationship Sar Studies of 4 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid and Analogues

Impact of Substitutions on the Pyrrole (B145914) Moiety on Biological Activities

The pyrrole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological activity of the parent compound. nih.gov Studies on various pyrrole derivatives have shown that the nature, position, and size of substituents on the pyrrole moiety can drastically alter the compound's interaction with biological targets, thereby affecting its efficacy and selectivity.

For instance, in the context of anticancer activity, the introduction of specific functional groups to the pyrrole ring is a key determinant of potency. Research on certain trisubstituted pyrrole derivatives has indicated that a carbonyl group is a crucial feature for biological activity. mdpi.com The electronic properties of substituents also play a vital role. The presence of electron-withdrawing groups, such as nitro or cyano groups, or electron-donating groups, like methoxy (B1213986) or amino groups, can influence the electron density of the pyrrole ring, affecting its binding affinity to target proteins.

In a series of pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivatives studied for their kinase inhibitory activity, the introduction of an aryl group on a piperidine (B6355638) ring attached to the core structure demonstrated a strong influence on biological activity, highlighting the impact of steric bulk and electronic nature of the substituent. nih.gov Similarly, for pyrrole derivatives designed as antimicrobial agents, the type and position of aryl groups substituted on the pyrrole ring were found to be critical for activity against various bacterial and fungal strains.

The following table summarizes general SAR findings for substitutions on the pyrrole moiety based on studies of analogous compounds.

Modification on Pyrrole MoietyGeneral Effect on Biological ActivityCompound Class StudiedReference
Introduction of a Carbonyl GroupOften essential for significant biological activity.Trisubstituted pyrroles mdpi.com
Addition of Bulky Aryl GroupsCan increase potency, but is highly dependent on the target and substitution position.Pyrrolotriazines nih.gov
Presence of Electron-Withdrawing GroupsCan modulate binding affinity by altering the electronic landscape of the ring.General pyrrole derivatives nih.gov
Presence of Electron-Donating GroupsAlso alters electronic properties, which can be favorable or unfavorable depending on the target interaction.General pyrrole derivatives nih.gov

These findings collectively suggest that for 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid, modifications to the pyrrole ring would be a promising avenue for modulating its biological profile. The introduction of small polar or nonpolar substituents at various positions on the pyrrole ring could lead to analogues with enhanced or more selective activity.

Influence of Modifications to the Pentanoic Acid Backbone on Activity

Modifications to the alkanoic acid side chain of this compound are critical for determining its pharmacokinetic and pharmacodynamic properties. The length, branching, and rigidity of this backbone influence how the molecule interacts with its biological target.

Studies on α-substituted chiral carboxylic acid derivatives have shown that the nature of the alkyl chain is a key factor in their biological efficacy. researchgate.net For instance, altering the length of the pentanoic acid chain could impact the molecule's lipophilicity and its ability to fit into a specific binding pocket. A shorter chain (e.g., butanoic acid) might not reach key interaction points, while a longer chain (e.g., hexanoic or heptanoic acid) could introduce steric hindrance.

The branching of the alkyl chain, such as the methyl group at the 4-position in the title compound, also plays a significant role. This branching can affect the metabolic stability of the compound and provide a specific conformational arrangement that may be favorable for binding. Research on other branched carboxylic acids has demonstrated that even subtle changes in the position and size of alkyl substituents can lead to significant differences in biological activity profiles.

Furthermore, the carboxylic acid group itself is a critical pharmacophore, often involved in crucial hydrogen bonding or ionic interactions with receptor sites. Esterification or amidation of this group would likely lead to a profound loss of activity if the free carboxylate is required for binding. However, such modifications can also be used to create prodrugs, which are converted to the active carboxylic acid in vivo.

The table below outlines potential modifications to the pentanoic acid backbone and their predicted impact on activity based on general principles of medicinal chemistry.

Modification on Pentanoic Acid BackbonePredicted Effect on Biological ActivityRationale
Shortening or Lengthening the Alkyl ChainLikely to alter potency and selectivity.Affects spatial orientation and reach within the binding site.
Altering the 4-methyl BranchingCould significantly change activity.Influences conformation and metabolic stability.
Esterification of the Carboxylic AcidTypically abolishes activity unless converted back to the acid (prodrug).The carboxylate group is often a key binding feature.
Introduction of Additional Functional GroupsHighly variable; could enhance or hinder activity.May introduce new binding interactions or steric clashes.

Stereochemical Determinants of Biological Potency

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. nih.gov this compound possesses a stereocenter at the C2 position of the pentanoic acid chain, meaning it can exist as two non-superimposable mirror images, known as enantiomers (the (R)- and (S)-enantiomers). Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning one enantiomer may have significantly different pharmacological activity than the other. nih.govnih.gov

This difference in activity arises because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal interaction with a chiral biological target, such as a receptor or enzyme, while the other enantiomer fits poorly or not at all. nih.gov In many cases, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Therefore, it is highly probable that the biological activity of this compound is stereospecific. The determination of the absolute configuration of the more active enantiomer would be a critical step in its development as a potential therapeutic agent.

Stereochemical AspectImportance in Biological PotencyRationale
(R)- vs. (S)-EnantiomerOne enantiomer is expected to be significantly more potent.Biological targets (enzymes, receptors) are chiral and will interact differently with each enantiomer. nih.gov
Racemic Mixture (1:1 of R and S)May exhibit complex pharmacology or lower potency than the pure active enantiomer.The presence of the less active or inactive enantiomer can contribute to metabolic load without therapeutic benefit.

Correlation of Computational Descriptors with Observed Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models use calculated molecular properties, known as descriptors, to predict the activity of new, unsynthesized compounds. For analogues of this compound, QSAR can provide valuable insights into the key structural features that govern their biological responses.

Commonly used descriptors in QSAR studies for pyrrole derivatives and related compounds include:

Steric descriptors: These relate to the size and shape of the molecule, such as molar volume and surface area. Studies on some pyrrole derivatives have suggested that bulky molecules may not be advantageous for certain activities, indicating an optimal size for receptor binding.

Electronic descriptors: These describe the electronic properties of the molecule, such as electrostatic fields, partial charges, and dipole moments. The distribution of electron density is crucial for forming interactions like hydrogen bonds or electrostatic attractions with a biological target.

Hydrophobic descriptors: These quantify the lipophilicity (water-hating nature) of a molecule, often represented by LogP (the logarithm of the partition coefficient). Hydrophobicity is critical for membrane permeability and can also drive binding to hydrophobic pockets in proteins.

Field-Based QSAR (FB-QSAR) is a 3D-QSAR technique that has been successfully applied to N-pyrrole carboxylic acid derivatives. In one such study, the steric and electrostatic fields were found to be significant contributors to the variance in biological activity. This indicates that both the shape of the molecule and the distribution of positive and negative charges are key to its function.

The table below summarizes key computational descriptors and their general importance in predicting the biological activity of pyrrole-containing carboxylic acid analogues.

Computational Descriptor TypeSpecific ExamplesGeneral Importance for Biological Activity
Steric Fields Molar Volume (MV), Surface Tension (ST)Defines the size and shape constraints for fitting into a binding site. Unfavorable steric bulk can prevent proper binding.
Electrostatic Fields Partial Charges, Dipole MomentGoverns electrostatic interactions and hydrogen bonding with the target protein, which are often crucial for high-affinity binding.
Hydrophobic Fields LogP, Hydrophobic ConstantsInfluences the compound's ability to cross cell membranes and can be a primary driving force for binding to nonpolar regions of a receptor.
Hydrogen Bond Donors/Acceptors HBD/HBA FieldsIdentifies regions of the molecule that can participate in specific, directional hydrogen bonds, which are key for recognition and binding.

By developing robust QSAR models, researchers can rationally design new analogues of this compound with a higher probability of possessing desired biological activities, thereby accelerating the drug discovery process.

Chemical Biology and Preclinical Applications of 4 Methyl 2 1h Pyrrol 1 Yl Pentanoic Acid

In Vitro Biological Activity Assessments

Enzyme Inhibition Studies of Related Pyrrole (B145914) Scaffolds

The pyrrole scaffold is a constituent of various compounds that have been investigated for their ability to inhibit a range of enzymes. Studies have shown that pyrrole derivatives can act as potent inhibitors for enzymes involved in inflammation, cellular metabolism, and neurotransmission.

For instance, certain 3,4-disubstituted pyrrole derivatives and their cinnamic hybrids have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and soybean lipoxygenase (sLOX), enzymes central to inflammatory pathways. nih.govmdpi.com One study identified a pyrrole derivative as the most potent s-LOX inhibitor with an IC50 value of 7.5 μM, while other hybrids showed significant COX-2 inhibition with IC50 values as low as 0.55 μM. mdpi.com Similarly, N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors. nih.gov

Other research has focused on pentose (B10789219) phosphate (B84403) pathway enzymes, where 2-acetyl-1-methylpyrrole (B1200348) demonstrated the best inhibition of both Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). bohrium.com Furthermore, a series of 1,3-diaryl-pyrrole derivatives were found to be selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with the most potent compound showing an IC50 value of 1.71 µM. nih.gov In the realm of cancer research, novel pyrrole derivatives have been synthesized as potent inhibitors of lymphocyte-specific kinase (Lck), with the most effective analogs exhibiting IC50 values below 10 nM. nih.gov

Table 1: Enzyme Inhibition by Various Pyrrole Derivatives

Compound Class Target Enzyme(s) Key Findings (IC50 values) Reference(s)
Pyrrole-cinnamate hybrids COX-2 / sLOX COX-2: 0.55 μM; sLOX: 7.5 μM nih.govmdpi.com
2-acetyl-1-methylpyrrole G6PD / 6PGD G6PD (IC50): 0.022 mM; 6PGD (IC50): 0.020 mM bohrium.com
1,3-diaryl-pyrrole derivatives BChE / AChE BChE: 1.71 µM (selective over AChE) nih.gov
Novel pyrrole derivatives Lck <10 nM nih.gov
Pyrrole-based hydrazides MAO-B 0.665 µM (selective over MAO-A) mdpi.com

Cell-Based Assays and Cellular Responses (e.g., impact on cell-specific productivity in mammalian cell cultures)

The biological effects of pyrrole derivatives have been extensively studied using various cell-based assays. These studies have primarily focused on evaluating their cytotoxic activity against cancer cell lines and their impact on the productivity of mammalian cells used in biopharmaceutical manufacturing.

Several pyrrole compounds have demonstrated dose- and time-dependent cytotoxic activity against human adenocarcinoma-derived cell lines, including colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) cells. nih.govresearchgate.net In one study, treatment with a 50 μM concentration of a specific pyrrole derivative for 24 hours reduced the viability of LoVo colon cancer cells to 45.81%. nih.gov Other research on phenylpyrroloquinolinones identified a compound with potent antiproliferative activity, achieving GI50 values of 0.2 nM, 0.1 nM, and 0.2 nM against HeLa, HT-29, and MCF-7 cell lines, respectively. nih.gov

In the context of bioprocessing, chemical compounds are often used to enhance the production of therapeutic proteins like monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (CHO) cell cultures. nih.gov A screening of over 23,000 chemicals identified a pyrrole derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126), as a compound that increases mAb production. nih.gov This compound was found to suppress cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate. nih.gov The structurally related valeric acid (pentanoic acid) has also been investigated as a chemical growth inhibitor to improve culture performance. nih.gov

Table 2: Cytotoxicity of Selected Pyrrole Derivatives Against Human Cancer Cell Lines

Compound Class Cell Line Activity Metric Value Reference(s)
Pyrrole derivative 4d LoVo (colon) % Viability (at 50 µM) 45.81% nih.gov
Phenylpyrroloquinolinone HeLa GI50 0.2 nM nih.gov
Phenylpyrroloquinolinone HT-29 GI50 0.1 nM nih.gov
Phenylpyrroloquinolinone MCF-7 (breast) GI50 0.2 nM nih.gov
Pyrrolo[2,3-d]pyrimidines A549 (lung) IC50 0.35 µM nih.gov

Investigations into Antioxidant Activity of Pyrrole Derivatives

Pyrrole derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. researchgate.netnih.gov The antioxidant mechanism can involve hydrogen atom transfer (HAT) from the N-H group of the pyrrole ring to peroxyl radicals, or other pathways like proton-coupled electron transfer (PCET) and single electron transfer (SET), depending on the molecular structure and solvent. acs.org

The antioxidant potential of various pyrrole-containing scaffolds has been evaluated through multiple in vitro assays. For example, novel pyrrole-benzimidazole derivatives have been synthesized and shown to possess antioxidant activities in lipid peroxidation (LPO) and 7-ethoxyresorufin (B15458) O-deethylase (EROD) assays. nih.gov In another study, pyrrole-cinnamate hybrids exhibited moderate antioxidant activity, with one derivative showing 62% inhibition of lipid peroxidation at a 100 μM concentration. nih.gov The antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives has also been assessed, with one compound, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, demonstrating significant potential as a radical scavenger in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org Further research on pyrrole-based hydrazide-hydrazones has indicated that the presence of the pyrrole ring, multiple phenyl nuclei, and a hydrazide-hydrazone group in the side chain leads to an increase in antioxidant effect. researchgate.net

Exploration of Anti-inflammatory and Analgesic Properties in Preclinical Models

The pyrrole ring is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as ketorolac (B1673617) and tolmetin, highlighting the therapeutic potential of this heterocycle for treating inflammation and pain. nih.govpensoft.net Numerous preclinical studies using animal models have been conducted to evaluate the anti-inflammatory and analgesic efficacy of novel pyrrole derivatives.

In a carrageenan-induced paw edema model in rats, a common method for assessing anti-inflammatory activity, various pyrrole derivatives have shown significant effects. pensoft.netmdpi.comnih.gov For instance, 2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid, a derivative structurally related to celecoxib, demonstrated anti-inflammatory properties similar to diclofenac (B195802) after continuous administration. nih.gov Another related compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, also exhibited potent anti-inflammatory activity, particularly after repeated dosing. mdpi.com

The analgesic effects of pyrrole derivatives have been examined using models of thermal and chemical pain. pensoft.netnih.govnih.gov In the formalin test, which assesses response to chemical pain, several novel pyrrolic compounds were found to have significant analgesic action. pensoft.netnih.gov Other studies using the acetic acid writhing test in mice showed that certain pyrrole derivatives exhibited dose-dependent analgesic activity, with some being 1.5 to 2.5 times more protective than the reference substance, acetylsalicylic acid. nih.gov

Table 3: Preclinical Anti-inflammatory and Analgesic Activity of Pyrrole Derivatives

Compound/Derivative Preclinical Model Activity Assessed Key Finding Reference(s)
2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid Carrageenan-induced paw edema (Rat) Anti-inflammatory Significant edema reduction after 14 days nih.gov
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid Carrageenan-induced paw edema (Rat) Anti-inflammatory Significant edema inhibition at all doses after 14 days mdpi.com
1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole Tail immersion & Formalin test (Mouse) Analgesic Effective in acute thermal and chemical pain nih.gov
4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid Acetic acid writhing test (Mouse) Analgesic Up to 89.3% protection nih.gov
Six novel pyrrolic compounds Formalin test (Rat) Analgesic Significant activity in early and late phases pensoft.netresearchgate.net

Modulation of Glycosylation Pathways in Cell Systems

Glycosylation is a critical quality attribute of many therapeutic proteins, such as monoclonal antibodies, as it significantly impacts their efficacy and half-life. nih.gov Consequently, methods to control and modulate the glycosylation profile during the manufacturing process are of great interest. Cell culture media additives can be used to influence glycosylation pathways in host cells like CHO cells. nih.gov

Research has shown that specific pyrrole-containing compounds can influence these pathways. A study aimed at discovering chemicals to improve antibody production identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide not only as a productivity enhancer but also as a modulator of glycan structure. nih.gov Specifically, the addition of this compound to the CHO cell culture suppressed the galactosylation of the N-linked glycans on a monoclonal antibody. nih.gov This finding suggests that pyrrole derivatives could potentially be used as tools to control specific aspects of the glycosylation profile of recombinant proteins, allowing manufacturers to better match the profile of a biosimilar to its originator drug. nih.govnih.gov

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid and its derivatives will likely prioritize green and sustainable methodologies. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. chemistryjournals.net Key areas of development include the refinement of classical reactions and the adoption of modern synthetic technologies.

The Paal-Knorr reaction, a cornerstone of pyrrole (B145914) synthesis, is a prime candidate for green innovation. acs.orgtandfonline.com Traditional methods often require harsh conditions, but recent advancements have demonstrated the reaction's feasibility under solvent- and catalyst-free conditions, significantly boosting its environmental credentials. rsc.org Further research could adapt these methods for the asymmetric synthesis of the chiral this compound.

Emerging technologies offer further avenues for sustainable synthesis. Microwave-assisted organic synthesis (MAOS), for instance, can dramatically reduce reaction times and increase yields for Paal-Knorr condensations. researchgate.netorganic-chemistry.orgacs.orgthieme-connect.compensoft.net Similarly, continuous flow chemistry presents a scalable and efficient alternative to batch processing, allowing for precise control over reaction conditions and minimizing waste. syrris.comresearchgate.netacs.orgacs.orguc.pt The development of a flow-based synthesis for this specific chiral carboxylic acid would represent a significant advancement. sciencedaily.com

Future research should focus on integrating these green techniques to develop a highly efficient and environmentally benign route to enantiomerically pure this compound.

Table 1: Comparison of Synthetic Methodologies for Pyrrole Synthesis

Methodology Advantages Disadvantages Potential for this compound
Traditional Paal-Knorr Well-established, versatile Often requires harsh conditions, generates waste Foundational, but requires green modification
Solvent-Free Paal-Knorr Environmentally friendly, high atom economy acs.org May have limited substrate scope High potential for a sustainable primary synthetic step
Microwave-Assisted Synthesis Rapid reaction times, higher yields pensoft.net Specialized equipment required Excellent for rapid analogue library synthesis
Continuous Flow Chemistry Scalable, efficient, safe handling of intermediates syrris.com High initial setup cost Ideal for large-scale, sustainable production

| Biocatalysis | High chemo-, regio-, and enantioselectivity nih.gov | Limited to specific substrates and conditions | Potential for highly specific chiral synthesis |

Advanced Computational Modeling for De Novo Design of Pyrrole-Containing Scaffolds

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the de novo design of novel compounds with desired properties. researchgate.net For this compound, these in silico methods can guide the design of new scaffolds with enhanced biological activity and optimized pharmacokinetic profiles.

Molecular docking studies can predict the binding modes of designed analogues within the active sites of various biological targets. researchgate.net By understanding these interactions, researchers can rationally design modifications to the core scaffold to improve binding affinity and selectivity. nih.gov For instance, the pyrrole ring can be modeled to interact with aromatic residues in a protein's binding pocket, while the carboxylic acid moiety can form key hydrogen bonds. nih.govmdpi.com

Furthermore, computational tools are crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at an early stage of development. nih.gov This allows for the early identification and elimination of candidates with poor drug-like properties, saving significant time and resources. nih.gov Future research will likely employ machine learning and artificial intelligence algorithms to build more accurate predictive models for the biological activity and pharmacokinetic profiles of novel pyrrole-containing scaffolds derived from this compound.

Exploration of New Biological Targets and Signaling Pathways

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov This suggests that this compound and its derivatives are promising candidates for screening against a variety of biological targets.

Given the prevalence of pyrrole motifs in kinase inhibitors, a key area of investigation would be the screening of this compound analogues against a panel of protein kinases. mdpi.comrsc.orgnih.gov Dysregulated kinase signaling is a hallmark of cancer, and novel inhibitors are in high demand. nih.goveurekaselect.com Targets such as VEGFR, EGFR, and CDK2 could be of particular interest. rsc.orgnih.gov

Beyond oncology, pyrrole derivatives have shown potential as anti-inflammatory agents by targeting enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov The structure-activity relationship (SAR) of pyrrole-cinnamic acid hybrids has been explored for dual COX/LOX inhibition, providing a template for designing new anti-inflammatory agents based on the this compound scaffold. nih.gov Future studies should also investigate the compound's potential to modulate signaling pathways involved in apoptosis, such as those involving the Bcl-2 family of proteins. nih.gov

Table 2: Potential Biological Targets for Pyrrole-Based Compounds

Target Class Specific Examples Therapeutic Area
Protein Kinases VEGFR, EGFR, CHK1, CDK2 rsc.orgnih.gov Oncology
Inflammatory Enzymes COX-1, COX-2, LOX nih.govnih.gov Inflammation, Pain
Apoptosis Regulators Bcl-2 family proteins nih.gov Oncology
Cannabinoid Receptors CB1, CB2 nih.gov Neurology, Pain
Cholinesterases Acetylcholinesterase (AChE) nih.govmdpi.com Alzheimer's Disease

| Terminal Deoxynucleotidyl Transferase (TdT) | TdT enzyme nih.gov | Oncology (Leukemia) |

Design and Synthesis of Next-Generation Analogues of this compound

The design and synthesis of next-generation analogues will be guided by findings from computational modeling and biological screening. The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govresearchgate.netresearchgate.net Systematic modifications to the this compound scaffold will help to identify key structural features responsible for biological activity. Potential modifications include:

Substitution on the pyrrole ring: Introducing various substituents at different positions on the pyrrole ring can modulate electronic properties and steric interactions, leading to enhanced target binding. nih.gov

Modification of the pentanoic acid side chain: Altering the length and branching of the alkyl chain or modifying the stereochemistry of the chiral center could influence both potency and metabolic stability.

Bioisosteric replacement of the carboxylic acid: The carboxylic acid group can present challenges such as poor membrane permeability. nih.govnih.gov Replacing it with bioisosteres like tetrazoles or other acidic heterocycles can improve pharmacokinetic properties, including blood-brain barrier penetration, which is particularly relevant for central nervous system (CNS) targets. nih.govhyphadiscovery.comdrughunter.comdrugdesign.org

By combining rational design with efficient synthetic strategies, it will be possible to generate libraries of novel analogues for comprehensive biological evaluation, ultimately leading to the identification of lead compounds with significant translational potential. researchgate.netresearchgate.net

Q & A

Q. What are the key structural features and characterization methods for 4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid?

Answer: The compound has a pentanoic acid backbone with a methyl group at the 4th carbon and a 1H-pyrrole substituent at the 2nd position. Its molecular formula is C₁₀H₁₅NO₂ , with a molecular weight of 181.24 g/mol . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, δ 0.89–1.70 ppm (methyl groups) and δ 4.40 ppm (methine proton adjacent to the pyrrole) are typical in related compounds .
  • Mass Spectrometry (MS) : ESI/MS or MALDI-TOF confirms molecular weight via parent ion peaks (e.g., m/z 181.24) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %H, %N) .

Q. What synthetic routes are effective for preparing this compound?

Answer: Synthesis typically involves condensation reactions or functional group interconversion :

  • Condensation : Reacting pyrrole derivatives with activated pentanoic acid precursors (e.g., acyl chlorides) under mild acidic conditions. For example, (S)-leucine derivatives have been condensed with nitroaryl groups in yields up to 90% using short reaction times (20 minutes) .
  • Protection/Deprotection Strategies : Use of tert-butyl or methyl esters to protect the carboxylic acid during synthesis, followed by deprotection with trifluoroacetic acid (TFA) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for pyrrole-substituted carboxylic acids?

Answer:

  • Dose-Response Studies : Test compound efficacy across concentrations (e.g., 1–100 µM) to distinguish specific activity from cytotoxicity .
  • Radical Scavenging Assays : Use pulse radiolysis to quantify interactions with oxidizing radicals (e.g., •OH, ROO•). For example, benzylselanyl derivatives showed superior scavenging of Br₂<sup>•−</sup> and CO₃<sup>•−</sup> compared to phenyl analogs .
  • Enzyme Inhibition Kinetics : Michaelis-Menten analysis with target enzymes (e.g., proteases or kinases) identifies competitive vs. non-competitive inhibition .

Q. How does crystallography clarify the solid-state behavior of this compound derivatives?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and packing motifs. For sulfonamide analogs, SC-XRD confirmed planar pyrrole rings and hydrogen-bonding networks stabilizing the lattice .
  • Twinned Data Refinement : SHELXPRO handles high-resolution or twinned data common in flexible carboxylic acid derivatives .

Methodological Considerations

Q. What analytical workflows optimize purity assessment for this compound?

Answer:

  • HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) separate isomers and detect impurities ≥0.1% .
  • Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers if asymmetric synthesis is employed .
  • Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >150°C for stable formulations) .

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